

N-Methyl-L-prolinol: A Comprehensive Technical Guide for Asymmetric Synthesis

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Compound of Interest

Compound Name: *N*-Methyl-*L*-prolinol

Cat. No.: B1298673

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Introduction

N-Methyl-L-prolinol, a chiral amino alcohol derived from the naturally occurring amino acid L-proline, has emerged as a cornerstone in the field of asymmetric synthesis.^[1] Its rigid pyrrolidine scaffold, combined with the stereogenic center inherited from L-proline, makes it an exceptionally valuable chiral building block. This guide provides an in-depth overview of **N-Methyl-L-prolinol**, covering its physicochemical properties, synthesis, and extensive applications as a chiral auxiliary and organocatalyst, with a focus on its utility for researchers, chemists, and professionals in drug development. Its molecular architecture, featuring a five-membered pyrrolidine ring with a methyl group on the nitrogen and a hydroxymethyl group at the C2 position, confers the chirality essential for its role in stereoselective transformations.^[1] ^[2]

Physicochemical Properties of N-Methyl-L-prolinol

N-Methyl-L-prolinol is a colorless to pale yellow liquid at room temperature with a faint, amine-like odor.^[2] Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and application in experimental setups.

Property	Value	Reference
CAS Number	34381-71-0	[1] [3]
Molecular Formula	C ₆ H ₁₃ NO	[1] [3]
Molecular Weight	115.17 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	67-69 °C at 12 mmHg	[1] [4]
Density	0.968 g/mL at 25 °C	[1] [4]
Refractive Index (n ²⁰ /D)	1.469	[1] [4]
Optical Activity ([α] ¹⁹ /D)	-49.5° (c = 5 in methanol)	[5]
Storage Temperature	2-8°C	[1]
Solubility	Soluble in water	[2]

Synthesis of N-Methyl-L-prolinol

N-Methyl-L-prolinol is not commonly found in nature; it is primarily produced synthetically.[\[2\]](#) The most prevalent laboratory and industrial-scale syntheses start from the readily available and inexpensive chiral pool starting material, L-proline. Common methods include the reduction of L-proline followed by N-methylation or the formation of an N-substituted proline derivative which is then reduced.

One established method involves a two-step process: the N-formylation of L-proline followed by reduction of both the carboxylic acid and the formyl group using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[\[4\]](#)[\[6\]](#)

Synthesis of **N-Methyl-L-prolinol** from L-Proline.

Experimental Protocol: Synthesis from L-Proline

This protocol is adapted from established literature procedures for the synthesis of **N-Methyl-L-prolinol**.[\[4\]](#)[\[6\]](#)

Step 1: (S)-(-)-N-Formylproline Synthesis

- Dissolve 5.0 g (0.0434 mol) of L-proline in 92 mL of 97% formic acid in a flask, maintaining the temperature between 5°C and 10°C using an ice bath.
- Slowly add 30 mL of acetic anhydride to the solution.
- Stir the reaction mixture continuously for 2 hours at room temperature.
- Quench the reaction by adding 35 mL of ice-cold water.
- Remove the solvent by evaporation under reduced pressure to yield (S)-(-)-N-formylproline as a viscous, light yellow oil. This crude product can be used in the next step without further purification.

Step 2: **N-Methyl-L-prolinol** Synthesis

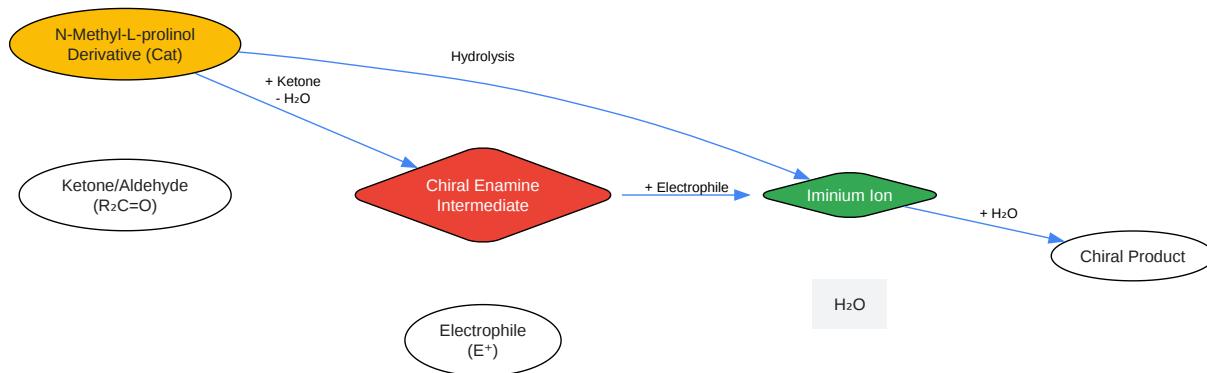
- Under a nitrogen atmosphere, prepare a suspension of 8.23 g (0.217 mol) of lithium aluminum hydride (LiAlH_4) in 125 mL of anhydrous tetrahydrofuran (THF).
- Slowly add a solution of the crude (S)-(-)-N-formylproline from Step 1 dissolved in 20 mL of THF to the LiAlH_4 suspension. The rate of addition should be controlled to maintain a gentle reflux.
- After the addition is complete, continue to reflux the reaction mixture for 48 hours.
- Cool the mixture to room temperature and cautiously quench the reaction by the sequential addition of 8.3 mL of water, 8.3 mL of 15% aqueous sodium hydroxide solution, and finally 25 mL of water.
- Filter the resulting off-white precipitate and dry the filtrate over anhydrous magnesium sulfate.
- Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
- Purify the oil by bulb-to-bulb distillation (oven temperature 40°C-55°C, 0.15 Torr) to afford pure **N-methyl-L-prolinol**.^[6]

Applications in Asymmetric Synthesis

N-Methyl-L-prolinol is a versatile chiral building block widely used as a chiral auxiliary and an organocatalyst in numerous asymmetric transformations.^[2] Its derivatives, particularly silyl ethers, are highly effective catalysts for key carbon-carbon bond-forming reactions such as Michael additions and aldol reactions.^[7]

Organocatalysis: The Enamine Catalytic Cycle

In many of its catalytic applications, **N-Methyl-L-prolinol** or its derivatives operate through an enamine-based mechanism.^[7] The catalyst first reacts with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine intermediate. This enamine then reacts with an electrophile. The chiral scaffold of the catalyst effectively shields one face of the enamine, directing the electrophile to attack from the less sterically hindered face, thus inducing high stereoselectivity.^[7] Hydrolysis of the resulting iminium ion regenerates the catalyst and yields the chiral product.



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Generalized Enamine Catalytic Cycle.

Key Asymmetric Reactions

- Michael Addition: Catalysts derived from **N-Methyl-L-prolinol** have demonstrated excellent performance in the asymmetric Michael addition of aldehydes and ketones to nitroolefins,

achieving high diastereo- and enantioselectivities.^{[1][7]} The bulky groups on the catalyst (often a silyl ether derivative) create a chiral pocket that dictates the stereochemical outcome.^[7]

- **Aldol Reactions:** Prolinol-derived catalysts are also effective in promoting asymmetric aldol reactions, facilitating the stereoselective formation of β -hydroxy carbonyl compounds.^[7]
- **Grignard Cross-Coupling:** **N-Methyl-L-prolinol** serves as a crucial precursor for the synthesis of chiral phosphine ligands, which are employed in catalytic asymmetric Grignard cross-coupling reactions.^[4]
- **Other Applications:** It is also used as an intermediate in the synthesis of various bioactive molecules, peptidomimetics, and pharmaceuticals, such as novel analogs of 4-hydroxytamoxifen.^{[2][4]} Recent research has also explored its use in forming chiral eutectic mixtures as sustainable "green" solvents for chemical reactions.^[1]

Catalytic Performance Data

The catalytic efficiency of **N-Methyl-L-prolinol** derivatives is typically high, providing excellent yields and stereoselectivity. The following table provides illustrative data for the asymmetric Michael addition of ketones to nitroolefins, a reaction where these catalysts are particularly effective.

Ketone	Nitroolefin	Catalyst Loading (mol%)	Yield (%)	dr (syn/anti)	ee (%) (syn)
Cyclohexanone	β -Nitrostyrene	10	>95	>99:1	>99
Acetone	β -Nitrostyrene	10	92	-	98
Propanal	(E)-2-Nitro-1-phenylpropene	15	89	95:5	97
Cyclopentanone	1-Nitrocyclohexene	10	>99	98:2	>99

Note: Data is representative of typical results reported in the literature for N-Methyl-L-prolinol silyl ether derivatives.

Actual results may vary based on specific substrates, reaction conditions, and the exact catalyst structure.

Experimental Protocol: Asymmetric Michael Addition

The following is a general procedure for the asymmetric Michael addition of a ketone to a nitroalkene using a derivative of **N-Methyl-L-prolinol** as the organocatalyst, adapted from literature protocols.^[7]

Materials:

- **N-Methyl-L-prolinol** derived organocatalyst (e.g., a silyl ether derivative)
- Ketone (e.g., cyclohexanone)
- Nitroalkene (e.g., β -nitrostyrene)
- Solvent (e.g., Dichloromethane or Toluene)
- Benzoic Acid (as a co-catalyst, often used)

Procedure:

- To a stirred solution of the nitroalkene (0.2 mmol) and benzoic acid (0.02 mmol, 10 mol%) in the chosen solvent (2 mL) at room temperature, add the ketone (0.4 mmol, 2 equivalents).
- Add the **N-Methyl-L-prolinol** derived organocatalyst (0.02 mmol, 10 mol%).
- Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or ^1H NMR spectroscopy.
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
- The crude product can be purified by flash column chromatography on silica gel.
- Determine the yield and diastereomeric ratio of the product by ^1H NMR spectroscopy.
- Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Conclusion

N-Methyl-L-prolinol is a powerful and versatile chiral building block that holds a significant position in modern organic synthesis.^[1] Its straightforward preparation from L-proline, coupled with its high efficacy as a precursor for highly selective organocatalysts and chiral ligands, makes it an invaluable tool for both academic research and industrial applications.^{[7][8]} From facilitating complex C-C bond formations with exceptional stereocontrol to its role in the synthesis of pharmaceuticals, the importance of **N-Methyl-L-prolinol** in creating enantiomerically pure compounds continues to grow, cementing its status as a key resource for chemists in the pursuit of novel molecules and more efficient synthetic methodologies.^[1]

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References

- 1. nbmno.com [nbmno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. N-Methyl-L-prolinol [webbook.nist.gov]
- 4. N-Methyl-L-prolinol | 34381-71-0 [chemicalbook.com]
- 5. N-Methyl-L-prolinol CAS#: 34381-71-0 [m.chemicalbook.com]
- 6. N-Methyl-L-prolinol synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
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